molecular formula C20H15BrN2O3 B15015603 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide

Cat. No.: B15015603
M. Wt: 411.2 g/mol
InChI Key: KQBBHLZZUMUMEQ-SSDVNMTOSA-N
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Description

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-BROMONAPHTHALEN-1-YL)ACETOHYDRAZIDE is a complex organic compound that features a benzodioxole and a bromonaphthalene moiety

Preparation Methods

The synthesis of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-BROMONAPHTHALEN-1-YL)ACETOHYDRAZIDE typically involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 2-(4-bromonaphthalen-1-yl)acetic acid hydrazide. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-BROMONAPHTHALEN-1-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-BROMONAPHTHALEN-1-YL)ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-BROMONAPHTHALEN-1-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The bromonaphthalene group may enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-BROMONAPHTHALEN-1-YL)ACETOHYDRAZIDE can be compared with similar compounds such as:

The uniqueness of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-BROMONAPHTHALEN-1-YL)ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H15BrN2O3

Molecular Weight

411.2 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-bromonaphthalen-1-yl)acetamide

InChI

InChI=1S/C20H15BrN2O3/c21-17-7-6-14(15-3-1-2-4-16(15)17)10-20(24)23-22-11-13-5-8-18-19(9-13)26-12-25-18/h1-9,11H,10,12H2,(H,23,24)/b22-11+

InChI Key

KQBBHLZZUMUMEQ-SSDVNMTOSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CC3=CC=C(C4=CC=CC=C34)Br

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CC3=CC=C(C4=CC=CC=C34)Br

Origin of Product

United States

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